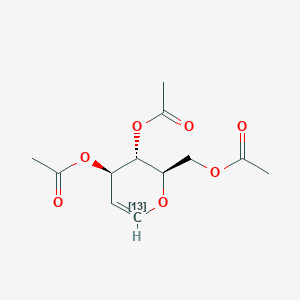
3,4,6-Tri-O-acetyl-D-glucal-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6-Tri-O-acetyl-D-glucal-13C is a labeled derivative of 3,4,6-Tri-O-acetyl-D-glucal, where the carbon-13 isotope is incorporated. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process . The incorporation of stable heavy isotopes like carbon-13 into drug molecules allows for detailed pharmacokinetic and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-acetyl-D-glucal-13C typically involves the acetylation of D-glucal. The process begins with the reaction of D-glucal with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 3, 4, and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
3,4,6-Tri-O-acetyl-D-glucal-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions often use reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield acids or aldehydes, while reduction can produce alcohols .
科学的研究の応用
3,4,6-Tri-O-acetyl-D-glucal-13C has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,4,6-Tri-O-acetyl-D-glucal-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various biochemical processes. This enables researchers to study the metabolic fate of glucose derivatives and understand their role in different biological pathways .
類似化合物との比較
3,4,6-Tri-O-acetyl-D-glucal-13C is unique due to the incorporation of the carbon-13 isotope, which distinguishes it from other similar compounds. Some similar compounds include:
3,4,6-Tri-O-acetyl-D-glucal: The non-labeled version used in similar applications but without the isotope tracing capability.
3,4,6-Tri-O-acetyl-D-galactal: Another acetylated sugar derivative used in oligosaccharide synthesis.
1,2-Dideoxy-3,4,6-Tri-O-acetyl-D-arabino-1-hexenopyranose: A derivative used in the synthesis of deoxy sugars.
These compounds share similar chemical properties but differ in their specific applications and the presence of isotopic labels.
特性
分子式 |
C12H16O7 |
|---|---|
分子量 |
273.24 g/mol |
IUPAC名 |
[(2R,3S,4R)-3,4-diacetyloxy-(613C)3,4-dihydro-2H-pyran-2-yl]methyl acetate |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1/i5+1 |
InChIキー |
LLPWGHLVUPBSLP-XCLPYZSQSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C=[13CH]O1)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392952.png)
![Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B12392959.png)
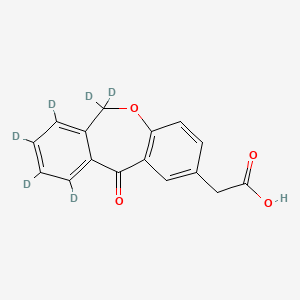
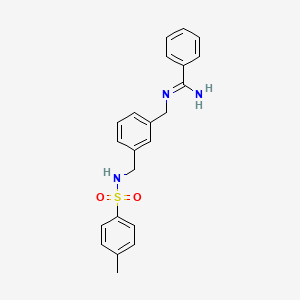

![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392996.png)
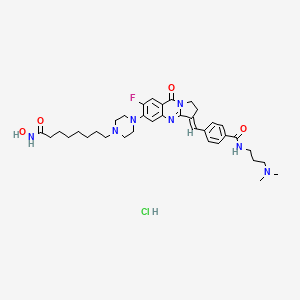
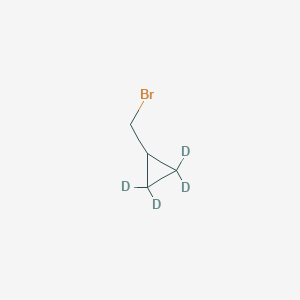



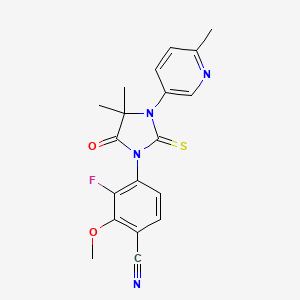
![1-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B12393019.png)
